DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride
Description
DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenediamine)Copper(II)] Chloride is a dinuclear copper(II) coordination complex featuring hydroxo-bridged centers and tetramethylethylenediamine (TMEDA) ligands. This compound is notable for its unique structural geometry, where two copper(II) ions are linked by hydroxyl groups, stabilized by TMEDA’s strong chelating properties. Such complexes are studied for their catalytic, magnetic, and biological activities due to the redox-active nature of copper and the ligand’s ability to modulate electronic and steric environments .
Properties
Molecular Formula |
C12H36Cl2Cu2N4O2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate |
InChI |
InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 |
InChI Key |
VVXKYYDFGPZSOZ-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The Cu-TMEDA catalyst can be synthesized through the reaction of copper salts, such as copper(I) chloride or copper(II) chloride, with N,N,N’,N’-tetramethylethylenediamine. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under ambient conditions. The resulting complex is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of Cu-TMEDA catalyst follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the catalyst. The catalyst is then packaged and distributed for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
The Cu-TMEDA catalyst is known to undergo several types of reactions, including:
Oxidation: It facilitates the oxidation of alcohols to aldehydes and ketones.
Reduction: It can be used in the reduction of nitro compounds to amines.
Substitution: It is effective in nucleophilic substitution reactions involving halides and other leaving groups.
Common Reagents and Conditions
Common reagents used with Cu-TMEDA catalyst include alcohols, amines, and halides. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, making the catalyst highly practical for various applications .
Major Products Formed
The major products formed from reactions involving Cu-TMEDA catalyst include aldehydes, ketones, amines, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Medicinal Chemistry
Research indicates that Di-Micron-Hydroxo-Bis-[(N,N,N',N'-Tetramethyl-Ethylenediamine)Copper(II)] Chloride has potential applications in medicinal chemistry, particularly as an anti-cancer agent. The copper content is known for its biological activity, which may contribute to anti-tumor effects. Studies have shown that metal complexes can interact with biological molecules, leading to cytotoxic effects on cancer cells .
Catalysis
The unique coordination environment of this compound allows it to serve as a catalyst in various chemical reactions. The dual copper coordination through hydroxide ions and ligands provides distinct catalytic properties not found in simpler copper complexes. This characteristic makes it suitable for oxidation reactions and other catalytic processes in organic synthesis .
Material Science
In material science, the compound's ability to form stable complexes with various substrates has implications for developing new materials with specific properties. Its distinctive blue color, typical of many copper complexes, can be utilized in dye-sensitized solar cells and other optoelectronic applications .
Case Study 1: Anti-Cancer Activity
A study investigated the cytotoxic effects of Di-Micron-Hydroxo-Bis-[(N,N,N',N'-Tetramethyl-Ethylenediamine)Copper(II)] Chloride on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent against certain types of cancer.
Case Study 2: Catalytic Efficiency
Another research focused on the catalytic efficiency of this compound in oxidation reactions. The study demonstrated that the compound could effectively catalyze the oxidation of alcohols to aldehydes and ketones under mild conditions, showcasing its utility in organic synthesis.
Mechanism of Action
The Cu-TMEDA catalyst exerts its effects through the coordination of copper ions with N,N,N’,N’-tetramethylethylenediamine. This coordination enhances the reactivity of the copper center, allowing it to participate in various catalytic cycles. The catalyst promotes the formation of reactive intermediates, such as copper-oxygen species, which facilitate the desired chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectral Properties: UV-VIS Absorption
UV-VIS spectroscopy reveals distinct spectral signatures between DI-Micron-type complexes and related metal chlorides:
The hydroxo-bridged copper complex in DI-Micron derivatives lacks the 275 nm Cu⁺ band observed in CuCl₂, indicating stabilization of Cu(II) oxidation states by TMEDA. This contrasts with cobalt analogs, where [CoCl₄]²⁻ dominates in PLS (pregnant leach solutions) with broad visible absorption .
Chemical Stability and Reactivity
DI-Micron-type complexes exhibit enhanced stability in aqueous media compared to monomeric copper salts. The dinuclear hydroxo bridge and TMEDA’s strong chelation reduce ligand dissociation, minimizing hydrolysis and precipitation. In contrast, CuCl₂ readily hydrolyzes to form Cu(OH)₂ in neutral or alkaline conditions, limiting its utility in controlled applications.
Research Implications and Gaps
While DI-Micron-Hydroxo-Bis-[(TMEDA)Copper(II)] Chloride demonstrates advantages in stability and reduced cytotoxicity, further studies are needed to:
Quantify its catalytic efficiency relative to mononuclear copper complexes.
Explore its magnetic coupling properties via EPR or SQUID magnetometry.
Compare its environmental persistence with cobalt-based analogs (e.g., [CoCl₄]²⁻ in PLS) .
Biological Activity
DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride, a copper(II) complex, has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial properties, DNA binding affinity, and potential applications in medicine, supported by relevant data and case studies.
1. Chemical Structure and Properties
The compound is characterized by its coordination structure involving two hydroxyl groups and a tetradentate ligand (tetramethylenediamine). Its molecular formula can be represented as .
2. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial efficacy of copper complexes, including this compound.
- Minimum Inhibitory Concentrations (MICs) : Research indicates that this compound exhibits significant activity against various bacterial strains. For instance, it demonstrates MIC values ranging from 5.6 to 13.1 μM against Gram-positive bacteria, with enhanced effects compared to traditional antibiotics such as ampicillin .
- Anti-Fungal Activity : The compound also shows potent anti-fungal properties, particularly against drug-resistant strains of Candida. The MIC values for these strains range from 13.1 to 26.1 μM .
| Microorganism | MIC (μM) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.6 | Effective against Gram-positive |
| Enterococcus faecalis | 13.1 | Effective against Gram-positive |
| Candida krusei | 13.1 | Anti-fungal activity |
3. DNA Binding Affinity
The DNA binding capabilities of this compound have been investigated using fluorescence assays and linear dichroism studies.
- Binding Affinity : The binding constant () for the interaction between the copper complex and DNA is comparable to that of known intercalators like ethidium bromide, suggesting a potential mechanism of action that involves interaction with genetic material .
4.1 Study on Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of twelve bacterial and fungal strains. Results indicated that the copper complex not only inhibited growth but also exhibited bactericidal properties in non-proliferating conditions .
4.2 Toxicological Profile
The toxicological aspects of copper complexes have been extensively reviewed, indicating that while copper is essential in trace amounts, excessive exposure can lead to adverse health effects such as liver toxicity and respiratory issues . However, at therapeutic concentrations, this compound shows promise without significant toxicity.
5. Conclusion
This compound presents a multifaceted profile of biological activity, particularly in antimicrobial applications and DNA interaction. Continued research is warranted to further elucidate its mechanisms of action and therapeutic potential in clinical settings.
6. Future Directions
Future research should focus on:
- In vivo studies to assess the efficacy and safety profile.
- Exploration of synergistic effects with other antimicrobial agents.
- Development of formulations for targeted delivery in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
